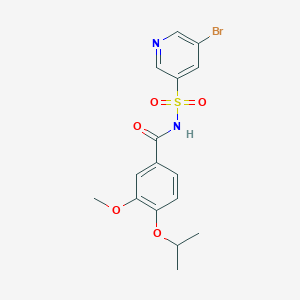![molecular formula C15H16N4OS B7572762 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promise in various research applications, including as a potential therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is its limited availability and high cost.
Orientations Futures
There are several future directions for the study of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future studies could investigate ways to improve the synthesis method to make the compound more readily available and cost-effective.
Méthodes De Synthèse
The synthesis of 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide involves a multi-step process. The first step involves the reaction of 2-mercaptobenzimidazole with 1-bromo-3-chloropropane to form 2-[(1-bromo-3-chloropropan-2-yl)thio]-1H-benzimidazole. The second step involves the reaction of 2-[(1-bromo-3-chloropropan-2-yl)thio]-1H-benzimidazole with potassium cyanide to form 2-[(1-cyanocyclobutyl)sulfanyl]-1H-benzimidazole. The final step involves the reaction of 2-[(1-cyanocyclobutyl)sulfanyl]-1H-benzimidazole with acetic anhydride to form 2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide.
Applications De Recherche Scientifique
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide has been studied for its potential use in various scientific research applications. This compound has shown promise as a potential therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)-N-(1-cyanocyclobutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c16-10-15(6-3-7-15)19-14(20)9-21-8-13-17-11-4-1-2-5-12(11)18-13/h1-2,4-5H,3,6-9H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRCJIYTMMOMTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)CSCC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-methoxypiperidin-1-yl)-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7572686.png)

![N-[(2-hydroxyphenyl)methyl]-3-(1H-indol-3-yl)-N-methylpropanamide](/img/structure/B7572700.png)
![N-[(4-ethylphenyl)methyl]-1,4,5,6-tetrahydropyrimidin-2-amine;hydroiodide](/img/structure/B7572702.png)

![5-[1-[(5-Methylpyrazin-2-yl)methyl]piperidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7572712.png)
![2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7572721.png)
![2-[4-Fluoro-2-(trifluoromethylsulfonyl)anilino]acetamide](/img/structure/B7572740.png)
![1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572755.png)
![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![2-[3-(2-Fluorophenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B7572757.png)
![6-[2-(1-pyrazol-1-ylpropan-2-ylamino)ethoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7572766.png)

![3-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B7572786.png)